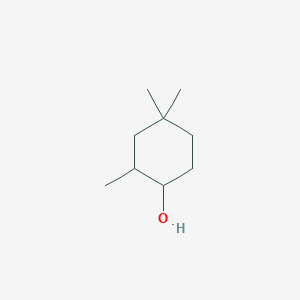

3,5,5-Trimethyl-2-cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5,5-Trimethyl-2-cyclohexanol is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solvent and Intermediate in Coatings

TMCHOL serves as an important solvent in the coatings industry. It is utilized in:

- Paints and Varnishes: Acts as a leveling agent and enhances gloss properties.

- Epoxy and Polyamide Resins: Functions as an intermediate in the synthesis of isophorone diamine and isophorone diisocyanate, which are crucial for epoxy production .

Pharmaceuticals

In the pharmaceutical sector, TMCHOL is involved in synthesizing several active ingredients:

- Cyclandelate: An antispasmodic drug.

- Neramexane: A potential treatment for cognitive disorders.

The compound's properties allow it to function effectively as a raw material for drug formulations .

Agrochemicals

TMCHOL is used in the formulation of herbicides and insecticides. Its solvent properties facilitate the effective delivery of active ingredients in agricultural applications .

Flavoring and Fragrance

Due to its menthol-like odor, TMCHOL is employed as a flavoring agent in products such as toothpaste and chewing gum. It serves as a substitute for menthol, enhancing sensory attributes without compromising product integrity .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Coatings | Solvent for paints and varnishes | Enhances gloss and leveling properties |

| Pharmaceuticals | Synthesis of cyclandelate | Antispasmodic drug; used in various formulations |

| Agrochemicals | Herbicide and insecticide formulations | Improves efficacy of active ingredients |

| Flavoring | Substitute for menthol | Used in oral care products |

Case Study 1: Use in Paints and Coatings

A study conducted by Arkema highlighted the effectiveness of TMCHOL in enhancing the performance of polyacrylate coatings. The compound was found to improve leveling properties significantly while maintaining compatibility with other solvents used in formulations.

Case Study 2: Pharmaceutical Applications

Research published in pharmaceutical journals examined the role of TMCHOL in synthesizing cyclandelate. The study demonstrated that TMCHOL could be effectively used to create high-purity active ingredients with minimal side reactions during synthesis.

Case Study 3: Agrochemical Formulations

An analysis of herbicide formulations revealed that incorporating TMCHOL improved the stability and efficacy of active ingredients under various environmental conditions. This application has led to increased interest from agrochemical manufacturers seeking reliable solvent systems.

Análisis De Reacciones Químicas

Dehydration to Alkenes

Under acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub> or H<sub>3</sub>PO<sub>4</sub>), 3,5,5-trimethyl-2-cyclohexanol undergoes intramolecular dehydration to form alkenes. The reaction follows the E1 or E2 mechanism, depending on the conditions. Steric hindrance from the methyl groups influences the regioselectivity, favoring the formation of the more substituted alkene (Zaitsev’s rule).

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub>, 150°C | 3,5,5-Trimethyl-1-cyclohexene | ~85% |

Mechanistic Insight :

-

Protonation of the hydroxyl group generates a better-leaving water molecule.

-

Deprotonation at the β-carbon leads to the formation of a double bond.

Oxidation to Ketones

As a secondary alcohol, this compound is oxidized to 3,5,5-trimethylcyclohexanone using strong oxidizing agents like KMnO<sub>4</sub> or CrO<sub>3</sub>. Steric hindrance slows the reaction compared to less-substituted alcohols.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO<sub>4</sub> (acidic) | H<sub>2</sub>SO<sub>4</sub>, 80°C | 3,5,5-Trimethylcyclohexanone | ~78% |

Key Finding :

-

No carboxylic acid formation occurs, as tertiary or secondary alcohols are not oxidized beyond ketones under standard conditions.

Esterification

The hydroxyl group reacts with carboxylic acids (e.g., acetic acid) in the presence of acid catalysts to form esters. Steric hindrance reduces reaction rates compared to linear alcohols.

| Reactant | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic acid | H<sub>2</sub>SO<sub>4</sub> | 3,5,5-Trimethyl-2-cyclohexyl acetate | ~65% |

Mechanism :

-

Acid-catalyzed nucleophilic acyl substitution.

Alkylation (Ether Formation)

This compound reacts with alkyl halides (e.g., CH<sub>3</sub>I) under basic conditions to form ethers via the Williamson synthesis.

| Alkyl Halide | Base | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | NaOH | 3,5,5-Trimethyl-2-cyclohexyl methyl ether | ~60% |

Limitation :

-

Bulky methyl groups hinder nucleophilic attack, requiring longer reaction times.

Hydrogenation

Though primarily a product of ketone hydrogenation (e.g., isophorone reduction ), this compound can undergo dehydrogenation back to 3,5,5-trimethylcyclohexanone under catalytic conditions (Pd/C or Raney Ni).

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C | H<sub>2</sub>, 100°C, 2 MPa | 3,5,5-Trimethylcyclohexanone | >95% |

Steric Effects on Reactivity

The methyl groups at positions 3, 5, and 5 create significant steric hindrance, impacting reaction kinetics:

-

Slower reaction rates in esterification and alkylation compared to unsubstituted cyclohexanol.

-

Regioselectivity in dehydration favors the thermodynamically stable alkene.

Propiedades

Fórmula molecular |

C9H18O |

|---|---|

Peso molecular |

142.24 g/mol |

Nombre IUPAC |

2,4,4-trimethylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-7-6-9(2,3)5-4-8(7)10/h7-8,10H,4-6H2,1-3H3 |

Clave InChI |

OMULITXKHULTEE-UHFFFAOYSA-N |

SMILES canónico |

CC1CC(CCC1O)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.